molecular formula C6H2BrCl2N3 B13914774 3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine

3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13914774
M. Wt: 266.91 g/mol
InChI Key: YKHPVSFCDXHYST-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms at the 3rd, 5th, and 6th positions of the pyrazolo[1,5-a]pyrimidine ring system. It is an intermediate used in the synthesis of various biologically active molecules, particularly in the development of inhibitors targeting specific enzymes and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-amino-5,6-dichloropyrazole with a suitable brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3rd position of the pyrazolo[1,5-a]pyrimidine ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the cyclocondensation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins involved in various biological processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and chlorine atoms at the 3rd, 5th, and 6th positions allows for selective reactions and interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H2BrCl2N3

Molecular Weight

266.91 g/mol

IUPAC Name

3-bromo-5,6-dichloropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H2BrCl2N3/c7-3-1-10-12-2-4(8)5(9)11-6(3)12/h1-2H

InChI Key

YKHPVSFCDXHYST-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC2=C(C=NN21)Br)Cl)Cl

Origin of Product

United States

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